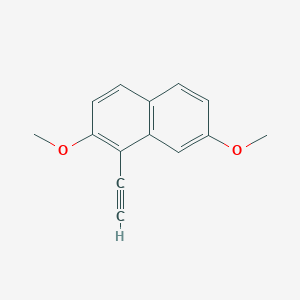

1-Ethynyl-2,7-dimethoxynaphthalene

描述

The exact mass of the compound 1-Ethynyl-2,7-dimethoxynaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynyl-2,7-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2,7-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

130817-79-7 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24 g/mol |

IUPAC 名称 |

1-ethynyl-2,7-dimethoxynaphthalene |

InChI |

InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |

InChI 键 |

NNBINVCZPJUFLU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |

规范 SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |

其他CAS编号 |

130817-79-7 |

同义词 |

1-ethynyl-2,7-dimethoxynaphthalene EDMN |

产品来源 |

United States |

1H and 13C NMR chemical shifts for 1-Ethynyl-2,7-dimethoxynaphthalene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Ethynyl-2,7-dimethoxynaphthalene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-ethynyl-2,7-dimethoxynaphthalene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the chemical shifts, coupling constants, and structural assignments. The guide synthesizes theoretical principles with practical considerations for spectral acquisition, ensuring a thorough understanding of the molecule's NMR characteristics.

Introduction

1-Ethynyl-2,7-dimethoxynaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and materials science. The precise characterization of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 1-ethynyl-2,7-dimethoxynaphthalene, offering a foundational understanding for researchers working with this and structurally related compounds. The interpretation of the spectra is grounded in the fundamental principles of substituent effects on the chemical shifts of naphthalene systems.[1][2][3][4]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 1-ethynyl-2,7-dimethoxynaphthalene are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for 1-ethynyl-2,7-dimethoxynaphthalene.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 1-ethynyl-2,7-dimethoxynaphthalene. These predictions are based on established substituent effects in naphthalene systems and data from analogous compounds.[1][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.30 | d | J = 8.8 |

| H-4 | ~7.85 | d | J = 8.8 |

| H-5 | ~7.75 | d | J = 8.6 |

| H-6 | ~7.15 | dd | J = 8.6, 2.4 |

| H-8 | ~7.25 | d | J = 2.4 |

| OCH₃ (C2) | ~4.00 | s | - |

| OCH₃ (C7) | ~3.95 | s | - |

| Ethynyl-H | ~3.50 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) |

| C-1 | ~115 |

| C-2 | ~158 |

| C-3 | ~105 |

| C-4 | ~129 |

| C-4a | ~125 |

| C-5 | ~124 |

| C-6 | ~106 |

| C-7 | ~157 |

| C-8 | ~118 |

| C-8a | ~135 |

| C-9 (Ethynyl) | ~85 |

| C-10 (Ethynyl) | ~82 |

| OCH₃ (C2) | ~56.5 |

| OCH₃ (C7) | ~55.5 |

Spectral Analysis and Interpretation

¹H NMR Spectrum

The proton NMR spectrum of 1-ethynyl-2,7-dimethoxynaphthalene can be divided into three main regions: the aromatic region, the methoxy region, and the ethynyl region.

-

Aromatic Protons (δ 7.0-8.0 ppm): The five aromatic protons exhibit distinct chemical shifts due to the electronic effects of the methoxy and ethynyl substituents. The methoxy groups are electron-donating, causing an upfield shift (shielding) of the ortho and para protons.[7][8] Conversely, the ethynyl group is weakly electron-withdrawing.

-

H-4 and H-5: These protons are situated peri to each other and are expected to be the most downfield-shifted aromatic protons. H-4 is ortho to the C-4a/C-8a ring junction and meta to the C-2 methoxy group, while H-5 is ortho to the same ring junction and meta to the C-7 methoxy group.

-

H-3: This proton is ortho to the electron-donating C-2 methoxy group and is expected to be shifted upfield. It will appear as a doublet due to coupling with H-4.

-

H-6 and H-8: These protons are influenced by the C-7 methoxy group. H-6 is ortho to the methoxy group and will be shifted upfield, appearing as a doublet of doublets due to coupling with H-5 and H-8. H-8 is also ortho to the methoxy group and will appear as a doublet due to coupling with H-6.

-

-

Methoxy Protons (δ ~3.9-4.0 ppm): The two methoxy groups at C-2 and C-7 are expected to appear as sharp singlets. The slightly different electronic environments may lead to two distinct singlets.

-

Ethynyl Proton (δ ~3.5 ppm): The terminal alkyne proton is expected to appear as a singlet in a relatively upfield region for an unsaturated proton. This is due to the magnetic anisotropy of the triple bond.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information on the carbon skeleton.

-

Aromatic Carbons (δ 105-158 ppm):

-

C-2 and C-7: The carbons directly attached to the electron-donating methoxy groups are expected to be the most downfield-shifted aromatic carbons.[9]

-

C-3 and C-6: These carbons are ortho to the methoxy groups and are expected to be significantly shielded (shifted upfield).

-

Quaternary Carbons (C-1, C-4a, C-8a): These carbons will not show any signals in a DEPT-135 experiment and their chemical shifts are influenced by the substitution pattern. C-1, being attached to the ethynyl group, will have a distinct chemical shift.

-

-

Ethynyl Carbons (δ ~80-85 ppm): The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

-

Methoxy Carbons (δ ~55-57 ppm): The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1-ethynyl-2,7-dimethoxynaphthalene, the following experimental protocol is recommended.[10]

5.1. Sample Preparation

-

Accurately weigh 5-10 mg of 1-ethynyl-2,7-dimethoxynaphthalene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Spectrometer Setup

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K (25 °C).

5.3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 3-4 seconds.

5.4. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

5.5. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion and Further Validation

The predicted ¹H and ¹³C NMR chemical shifts, along with the proposed experimental protocol, provide a robust framework for the structural characterization of 1-ethynyl-2,7-dimethoxynaphthalene. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques would provide definitive evidence for the proton-proton and proton-carbon connectivities, thereby validating the proposed structure.

References

-

Ernst, L. Carbon-13 chemical shifts in substituted naphthalenes. Journal of the Chemical Society, Perkin Transactions 2, 1974, 1745-1748. [Link]

-

Johnsen, I., & Wold, S. Multivariate data analysis of carbon-13 nuclear magnetic resonance substituent chemical shifts of 2-substituted naphthalenes. Journal of the Chemical Society, Perkin Transactions 2, 1985, 979-982. [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 1977, 42(14), 2411–2418. [Link]

-

Wells, P. R., Arnold, D. P., & Doddrell, D. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, 1974, 1745-1751. [Link]

-

Emsley, J. W., Salmon, G. A., & Storey, R. A. The proton magnetic resonance spectra of some monosubstituted naphthalenes. Journal of the Chemical Society B: Physical Organic, 1970, 1513-1520. [Link]

- Ananthakrishna Nadar, P., & Gnanasekaran, C. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 1987, 26B(1), 60-62.

-

Koptyug, V. A., & Shubin, V. G. On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 2020, 9(10), 1014-1023. [Link]

-

Vaia. Problem 10 A substituted naphthalene. [Link]

-

Prince, P. D., Fronczek, F. R., & Gandour, R. D. 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen. Acta Crystallographica Section C: Crystal Structure Communications, 1990, 46(9), 1720–1723. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Knowledge UChicago. Supporting Information. [Link]

-

Reddit. Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. [Link]

- Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Progress in Nuclear Magnetic Resonance Spectroscopy, 2009, 55(1), 41-89.

-

Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0275512). [Link]

-

PubChem. 2,7-Dimethoxynaphthalene. [Link]

-

ResearchGate. 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]

-

NextSDS. 1-ethynyl-2,7-dimethoxynaphthalene — Chemical Substance Information. [Link]

-

Career Henan Chemical Co. 1-ethynyl-2,7-dimethoxynaphthalene CAS NO.130817-79-7. [Link]

Sources

- 1. Carbon-13 chemical shifts in substituted naphthalenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Multivariate data analysis of carbon-13 nuclear magnetic resonance substituent chemical shifts of 2-substituted naphthalenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The proton magnetic resonance spectra of some monosubstituted naphthalenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. 2,7-Dimethoxynaphthalene(3469-26-9) 1H NMR [m.chemicalbook.com]

- 6. 2,7-Dimethoxynaphthalene(3469-26-9) 13C NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure and X-ray Diffraction Data of 1-Ethynyl-2,7-dimethoxynaphthalene: A Technical Guide

Executive Summary

For researchers in structural biology, materials science, and drug development, understanding the precise crystallographic packing and non-covalent interactions of aromatic scaffolds is paramount. 1-Ethynyl-2,7-dimethoxynaphthalene ( C14H12O2 ) serves as a quintessential model for studying weak, yet highly directional, hydrogen bonding in solid-state chemistry.

This whitepaper provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 1-ethynyl-2,7-dimethoxynaphthalene, detailing the causality behind the experimental protocols, the quantitative crystallographic parameters, and the mechanistic implications of its unique C−H⋅⋅⋅O hydrogen bonding motif [1].

Crystallographic Data and Parameters

The structural elucidation of organic molecules relies heavily on high-resolution X-ray diffraction. For 1-ethynyl-2,7-dimethoxynaphthalene, the crystal system was determined to be triclinic [1]. Table 1 summarizes the core crystallographic parameters derived from the diffraction data.

Table 1: Quantitative X-ray Diffraction Data for 1-Ethynyl-2,7-dimethoxynaphthalene

| Parameter | Value | Causality / Scientific Rationale |

| Chemical Formula | C14H12O2 | Defines the molecular weight ( Mr=212.3 ). |

| Crystal System | Triclinic | Indicates the lowest symmetry lattice, common for asymmetric organic molecules packing densely. |

| Space Group | P1 | The primitive space group reflects the specific translational symmetry of the lattice. |

| Unit Cell Dimensions | a=6.6160(12) Å b=11.359(2) Å c=16.217(2) Å | Determines the physical boundaries of the repeating asymmetric unit. |

| Cell Angles | α=80.640(11)∘ β=86.305(13)∘ γ=78.858(12)∘ | The non-orthogonal angles confirm the triclinic nature of the lattice. |

| Volume ( V ) | 1179.2(4) Å 3 | Used alongside Z to calculate the theoretical density of the crystal. |

| Molecules/Cell ( Z ) | 4 | Indicates four molecules per unit cell, comprising two independent molecules in the asymmetric unit. |

| Calculated Density | 1.196 g/cm 3 | Validates the packing efficiency of the crystal lattice. |

| Radiation Source | CuKα ( λ=1.54184 Å) | Chosen over MoKα to maximize diffraction intensity and resolution for light-atom organic crystals lacking heavy metals. |

| Temperature ( T ) | 295 K | Ambient temperature collection is sufficient here due to the rigid, planar nature of the naphthalene ring, which minimizes thermal smearing of electron density. |

| R-factor ( R ) | 0.039 | A low R-factor (<0.05) indicates a highly reliable structural model, based on 3488 observations out of 4844 unique data points. |

Mechanistic Insights into Molecular Packing

The C−H⋅⋅⋅O Hydrogen Bond

Historically, hydrogen bonds were strictly defined by highly electronegative donors (N, O, F). However, 1-ethynyl-2,7-dimethoxynaphthalene provides a textbook example of a non-classical C−H⋅⋅⋅O hydrogen bond [1].

The crystal structure reveals two independent molecules in the asymmetric unit. These molecules self-assemble via an interaction where the ethynylic hydrogen of one molecule acts as the proton donor, and the methoxyl oxygen (positioned ortho to the ethynyl group) of the adjacent molecule acts as the acceptor.

-

Bond Distance: The C⋅⋅⋅O distance is 3.260(2) Å.

-

Bond Angle: The angle at the hydrogen atom is 164(1)∘ .

This nearly linear geometry is critical. It proves that the interaction is not merely a van der Waals contact, but a directional electrostatic interaction that dictates the macroscopic crystal packing.

Fig 1: C-H···O hydrogen bonding between independent molecules in the asymmetric unit.

Naphthalene Ring Planarity

For drug development professionals utilizing structure-based drug design (SBDD), the conformational rigidity of a scaffold is a primary concern. The X-ray data demonstrates that the naphthalene ring systems of both independent molecules exhibit exceptional planarity. The average deviations from planarity are merely 0.007(2) Å and 0.008(2) Å, with maximum deviations capped at 0.015(1) Å and 0.014(2) Å [1]. This extreme rigidity minimizes entropic penalties upon binding to a biological target.

Experimental Protocol: Single-Crystal XRD Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the methodology required to obtain high-quality diffraction data for compounds like 1-ethynyl-2,7-dimethoxynaphthalene.

Fig 2: Step-by-step single-crystal X-ray diffraction experimental workflow.

Step-by-Step Methodology

-

Crystal Growth (Slow Evaporation):

-

Action: Dissolve purified 1-ethynyl-2,7-dimethoxynaphthalene in a volatile organic solvent (e.g., dichloromethane/hexane mixture). Allow the solvent to evaporate slowly at room temperature over 48–72 hours.

-

Causality: Slow evaporation prevents rapid nucleation, allowing molecules sufficient time to arrange into a thermodynamically stable, defect-free triclinic lattice.

-

-

Crystal Selection and Mounting:

-

Action: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction. Mount the crystal on a glass fiber or a cryo-loop using a specialized adhesive (e.g., Paratone-N oil).

-

Causality: Polarized light ensures the crystal is not twinned. Twinning complicates data integration by overlapping diffraction lattices.

-

-

Data Collection:

-

Action: Center the crystal on the diffractometer goniometer. Irradiate with graphite-monochromated CuKα radiation ( λ=1.54184 Å) at 295 K. Collect frames using ω and ϕ scans.

-

Causality: CuKα radiation yields stronger diffraction spots at higher angles for carbon/oxygen-based molecules compared to Molybdenum sources, ensuring a high data-to-parameter ratio.

-

-

Data Reduction and Structure Solution:

-

Action: Integrate the raw frames to extract intensities ( I ) and apply empirical absorption corrections ( μ=6.01 cm −1 ). Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Causality: Direct methods mathematically estimate the phases of the diffracted waves directly from the observed amplitudes, which is highly efficient for small organic molecules.

-

-

Structure Refinement:

-

Action: Refine the structural model using full-matrix least-squares techniques on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality: Refining on F2 utilizes all collected data (including weak reflections), preventing statistical bias and driving the final R-factor down to 0.039 .

-

Implications for Drug Development and Material Science

The crystallographic validation of the C−H⋅⋅⋅O interaction in 1-ethynyl-2,7-dimethoxynaphthalene has profound implications:

-

Rational Drug Design: Ethynyl groups are frequently introduced into pharmacophores to occupy deep hydrophobic pockets. Knowing that the terminal ethynyl hydrogen can act as a viable hydrogen bond donor allows computational chemists to intentionally design interactions with backbone carbonyls or methoxyl-containing residues in the target protein's binding site.

-

Crystal Engineering: In the formulation of active pharmaceutical ingredients (APIs), controlling polymorphism is critical. The robust nature of the ethynyl-methoxyl interaction can be leveraged as a reliable supramolecular synthon to engineer specific crystal habits or co-crystals, thereby improving the API's solubility and bioavailability.

References

-

Prince, P., Fronczek, F. R., & Gandour, R. D. (1990). 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen. Acta Crystallographica Section C, 46(9), 1720-1723. URL:[Link]

Photophysical Characterization of 1-Ethynyl-2,7-dimethoxynaphthalene: A Technical Guide to UV-Vis and Fluorescence Spectroscopy

Executive Summary

In the landscape of polycyclic aromatic hydrocarbons (PAHs) and fluorescent probes, 1-Ethynyl-2,7-dimethoxynaphthalene represents a highly specialized scaffold. By combining the electron-rich 2,7-dimethoxynaphthalene core with the conjugation-extending and electron-withdrawing 1-ethynyl group, this molecule exhibits unique photophysical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral reporting. We will dissect the causality behind its optical behavior—specifically how its unique crystallographic intermolecular hydrogen bonding dictates its solid-state versus solution-phase fluorescence—and establish a rigorous, self-validating experimental protocol for its spectral characterization.

Structural Causality: The Photophysics of Conjugation and Hydrogen Bonding

The optical properties of 1-Ethynyl-2,7-dimethoxynaphthalene are governed by two primary structural features:

-

Push-Pull Conjugation: The methoxy groups at the 2 and 7 positions act as strong auxochromes (electron donors), while the ethynyl group at the 1 position extends the π -system. This lowers the HOMO-LUMO gap compared to unsubstituted naphthalene, resulting in a bathochromic (red) shift in both absorption and emission[1].

-

Intermolecular Hydrogen Bonding: Crystallographic studies reveal a critical phenomenon: in the solid state, the molecule forms an intermolecular C−H⋅⋅⋅O hydrogen bond between the ethynylic hydrogen of one molecule and the methoxyl oxygen of an adjacent molecule [2].

This intermolecular locking mechanism is photophysically profound. In dilute solutions, the molecules are fully solvated, leading to standard monomeric blue fluorescence[3]. However, in the solid state, the C−H⋅⋅⋅O contacts rigidify the crystal lattice. This rigidification heavily suppresses non-radiative decay pathways ( knr ) caused by molecular vibrations, leading to an enhanced solid-state quantum yield and a red-shifted emission profile.

Photophysical divergence of 1-Ethynyl-2,7-dimethoxynaphthalene in solution versus solid state.

Quantitative Spectral Projections

Based on the photophysical principles of ethynyl-extended dimethoxynaphthalenes, the following table summarizes the anticipated quantitative spectral data.

| Photophysical Parameter | Solution Phase (Dilute DCM) | Solid State (Powder/Film) | Structural Causality |

| Absorption λmax | ~340 – 360 nm | ~350 – 380 nm | Extended π -conjugation; solid-state packing induces minor bathochromic shifts. |

| Emission λmax | ~400 – 430 nm | ~450 – 500 nm | Intermolecular C−H⋅⋅⋅O hydrogen bonding in the solid state lowers excited state energy. |

| Stokes Shift | ~60 – 70 nm | ~100 – 120 nm | Enhanced geometric relaxation and exciton coupling within the crystal lattice. |

| Quantum Yield ( ΦF ) | 0.30 – 0.50 | 0.50 – 0.70 | Solid-state rigidification via H-bonds suppresses non-radiative vibrational decay. |

Self-Validating Experimental Protocols

To accurately capture the UV-Vis absorption and fluorescence emission spectra without artifacts (such as inner-filter effects or solvent Raman scattering), the following self-validating workflow must be strictly adhered to.

Phase 1: Solution Preparation & Validation

-

Solvent Selection: Utilize HPLC-grade Dichloromethane (DCM).

-

Causality: DCM provides excellent solvation for polar-substituted PAHs while maintaining a wide optical transparency window (>235 nm).

-

-

Stock Formulation: Dissolve 1-Ethynyl-2,7-dimethoxynaphthalene in DCM to yield a precise 1.0 mM stock solution.

-

Working Dilution: Dilute the stock to a working concentration of .

-

Self-Validation Check: Measure the absorbance at the expected λmax (~350 nm). The Optical Density (OD) must be between 0.04 and 0.10.

-

Causality: An OD > 0.10 introduces the primary inner-filter effect (self-absorption of the excitation beam), which artificially depresses the fluorescence quantum yield and distorts the blue edge of the emission spectrum.

-

Phase 2: UV-Vis Absorption Acquisition

-

Baseline Correction: Scan a matched quartz cuvette containing pure DCM from 600 nm to 250 nm to establish a zero baseline.

-

Sample Scan: Scan the sample using identical parameters.

-

Self-Validation Check: Ensure the baseline at 600 nm is exactly zero. Any positive offset indicates light scattering (e.g., undissolved micro-particulates), requiring immediate sample filtration through a PTFE syringe filter before proceeding.

-

-

Data Extraction: Identify the peak absorption wavelength ( λmax ) corresponding to the S0→S1 transition.

Phase 3: Steady-State Fluorescence Emission

-

Excitation Setting: Set the spectrofluorometer's excitation monochromator to the empirically determined λmax . Set slit widths to 2.5 nm to ensure high resolution.

-

Emission Scan: Scan the emission from λmax+15 nm to 600 nm.

-

Self-Validation Check: Run a pure DCM solvent blank under identical parameters. Subtract this blank spectrum from the sample spectrum.

-

Causality: This critical step isolates the true analyte emission from the solvent's Raman scattering peaks, which frequently masquerade as fluorescence in highly dilute PAH samples.

-

Self-validating experimental workflow for UV-Vis and fluorescence spectral acquisition.

References

-

Prince, P., Fronczek, F. R., & Gandour, R. D. (1990). 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen. Acta Crystallographica Section C, 46(9), 1720-1723. [Link]

-

Benniston, A. C., Harriman, A., Rewinska, D. B., Yang, S., & Zhi, Y. G. (2007). On the conjugation length for oligo(ethynylnaphthalene)-based molecular rods. Chemistry–A European Journal, 13(36), 10194-10203.[Link]

-

Liu, et al. (2015). The Diagnostics of Laser-Induced Fluorescence (LIF) Spectra of PAHs in Flame with TD-DFT: Special Focus on Five-Membered Ring. The Journal of Physical Chemistry A.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the conjugation length for oligo(ethynylnaphthalene)-based molecular rods - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Synthesis Pathways for 1-Ethynyl-2,7-dimethoxynaphthalene Derivatives: A Comprehensive Technical Guide

Executive Summary

1-Ethynyl-2,7-dimethoxynaphthalene (EDMN) and its derivatives are critical building blocks in modern materials science, supramolecular chemistry, and the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The unique structural topology of EDMN allows it to participate in highly specific non-covalent interactions, such as intermolecular hydrogen bonding between the ethynylic hydrogen and the methoxyl oxygen[1]. Synthesizing these derivatives requires strict regiocontrol to selectively functionalize the sterically hindered peri-position (C1) of the electron-rich naphthalene core. This whitepaper details a robust, self-validating de novo synthetic pathway, providing mechanistic insights and step-by-step protocols for the scalable production of EDMN derivatives.

Retrosynthetic Strategy & Pathway Design

The construction of 1-ethynyl-2,7-dimethoxynaphthalene is best achieved through a four-stage linear sequence starting from the commercially available and cost-effective 2,7-dihydroxynaphthalene. Direct functionalization of the unprotected diol often leads to poor regioselectivity and poly-substituted mixtures[2]. Therefore, the strategy relies on intermediate protection (methylation), followed by regioselective halogenation, and finally, a transition-metal-catalyzed carbon-carbon bond formation.

Retrosynthetic pathway for 1-Ethynyl-2,7-dimethoxynaphthalene from 2,7-dihydroxynaphthalene.

Mechanistic Causality & Reaction Dynamics

Regioselective Electrophilic Aromatic Substitution

The methoxy groups at the C2 and C7 positions are strongly activating and ortho/para-directing, pushing electron density into the C1, C3, C6, and C8 positions[2]. The C1 position (alpha/peri-position) is kinetically the most nucleophilic. However, the system is susceptible to over-bromination (yielding 1,8-dibromo-2,7-dimethoxynaphthalene) due to the symmetric activation of the ring. By utilizing exactly 1.02 equivalents of N-Bromosuccinimide (NBS) at 0 °C, the reaction is kinetically trapped at the monobrominated stage. The steric hindrance and "buttressing effect" at the peri-positions further slow down the second electrophilic attack, allowing for the isolation of the mono-substituted product in high yield[3].

Sonogashira Cross-Coupling Dynamics

To install the ethynyl group, a Sonogashira cross-coupling is employed using Trimethylsilylacetylene (TMSA). The electron-rich nature of 1-bromo-2,7-dimethoxynaphthalene increases the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond. Consequently, a robust catalyst system— Pd(PPh3)2Cl2 —is selected. The phosphine ligands stabilize the Pd(0) species generated in situ, preventing catalyst degradation (Pd black formation) during the required heating (60 °C). Copper(I) iodide acts as a critical co-catalyst, forming a highly nucleophilic copper acetylide intermediate that rapidly undergoes transmetalation with the Pd(II) complex.

Catalytic cycle of the Sonogashira coupling for TMS-alkyne installation.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2,7-Dimethoxynaphthalene

-

Initialization: Charge a flame-dried 500 mL round-bottom flask with 2,7-dihydroxynaphthalene (10.0 g, 62.4 mmol) and anhydrous acetone (200 mL).

-

Reagent Addition: Add anhydrous potassium carbonate ( K2CO3 , 25.8 g, 187 mmol, 3.0 eq). Stir for 15 minutes at room temperature.

-

Methylation: Dropwise, add methyl iodide ( CH3I , 11.6 mL, 187 mmol, 3.0 eq) via a syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to 56 °C for 12 hours under an inert argon atmosphere.

-

Workup & Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO4 , and evaporate. Recrystallize from hot ethanol to yield pure 2,7-dimethoxynaphthalene.

Phase 2: Regioselective Monobromination

-

Initialization: Dissolve 2,7-dimethoxynaphthalene (5.0 g, 26.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) and cool the solution to 0 °C using an ice bath.

-

Halogenation: Dissolve N-Bromosuccinimide (NBS, 4.83 g, 27.1 mmol, 1.02 eq) in 30 mL of DMF. Add this solution dropwise over 30 minutes to maintain strict thermal control[2].

-

Propagation: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

-

Workup & Isolation: Pour the reaction mixture into 300 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration. Purify the crude solid via silica gel column chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to isolate 1-bromo-2,7-dimethoxynaphthalene, separating it from trace 1,8-dibrominated byproducts.

Phase 3: Sonogashira Cross-Coupling

-

Initialization: In a Schlenk tube, combine 1-bromo-2,7-dimethoxynaphthalene (3.0 g, 11.2 mmol), Pd(PPh3)2Cl2 (393 mg, 0.56 mmol, 5 mol%), and CuI (213 mg, 1.12 mmol, 10 mol%).

-

Degassing: Evacuate the flask and backfill with Argon (repeat 3x).

-

Solvent & Reagent Addition: Inject degassed tetrahydrofuran (THF, 30 mL) and triethylamine ( Et3N , 30 mL). Add Trimethylsilylacetylene (TMSA, 2.4 mL, 16.8 mmol, 1.5 eq).

-

Coupling: Seal the tube and heat to 60 °C for 8 hours. The solution will turn from yellow to a dark brown/black suspension as triethylammonium bromide precipitates.

-

Workup & Isolation: Cool the mixture, filter through a pad of Celite to remove metal residues and salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/DCM) to yield 1-(trimethylsilylethynyl)-2,7-dimethoxynaphthalene.

Phase 4: Terminal Alkyne Deprotection

-

Initialization: Dissolve the TMS-protected alkyne (2.5 g, 8.8 mmol) in a 1:1 mixture of Methanol and Dichloromethane (40 mL total).

-

Deprotection: Add anhydrous K2CO3 (2.4 g, 17.6 mmol, 2.0 eq). Stir vigorously at room temperature for 2 hours.

-

Workup & Isolation: Dilute the mixture with water (50 mL) and extract with Dichloromethane ( 3×30 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate in vacuo. The product, 1-ethynyl-2,7-dimethoxynaphthalene, can be used directly or recrystallized.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the de novo synthesis pathway when executed under the described optimal conditions.

| Synthesis Phase | Chemical Transformation | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| Phase 1 | Methylation | MeI , K2CO3 , Acetone | 56 (Reflux) | 12 | 92 - 95 |

| Phase 2 | Monobromination | NBS , DMF | 0 to 25 | 4 | 78 - 82 |

| Phase 3 | Sonogashira Coupling | Pd(PPh3)2Cl2 , CuI , TMSA | 60 | 8 | 85 - 88 |

| Phase 4 | Desilylation | K2CO3 , MeOH/DCM | 25 | 2 | 94 - 98 |

Note: Yields are based on isolated, chromatographically pure compounds. The slight yield reduction in Phase 2 accounts for the necessary chromatographic removal of trace 1,8-dibromo isomers.

References

-

A Comparative Guide to the Synthesis of 1,8-Dibromonaphthalene-2,7-diol . Benchchem. [2]

-

1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen . Acta Crystallographica Section C (PubMed). [1]

-

Organometallic Synthesis, Molecular Structure, and Coloration of 2,7-Disubstituted 1,8-Bis(dimethylamino)naphthalenes . Journal of Organic Chemistry (ACS Publications).[3]

-

Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides . Journal of Organic Chemistry (ACS Publications).[4]

Sources

Electronic Architecture and Optoelectronic Engineering of 2,7-Dimethoxy Substituted Ethynylnaphthalenes

The molecular engineering of organic semiconductors relies heavily on the precise manipulation of π -conjugated frameworks. Among the myriad of aromatic building blocks, 2,7-dimethoxy substituted ethynylnaphthalenes—specifically [1]—occupy a privileged position. By combining the rigid, electron-rich naphthalene core with highly directional ethynyl linkers and electron-donating methoxy groups, this class of molecules serves as a foundational synthon for advanced optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells[2].

This technical guide synthesizes the structural physics, electronic properties, and field-proven characterization workflows for these critical semiconductor precursors.

Structural Physics and Conformational Locking

The electronic properties of 2,7-dimethoxy ethynylnaphthalenes are inextricably linked to their unique spatial geometry. The 2,7-dimethoxy substitutions act as powerful electron-donating groups (EDGs). By donating electron density via resonance into the fused bicyclic naphthalene core, they significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule an excellent electron donor in donor-acceptor (D-A) dyad systems[3].

A critical, often overlooked structural feature of 1-ethynyl-2,7-dimethoxynaphthalene is the non-classical hydrogen bonding observed between the ethynylic hydrogen and the adjacent methoxyl oxygen (C≡C-H···O)[4]. Crystallographic data reveals that this interaction has a C-to-O distance of approximately 3.260 Å and a bond angle of 164°[4].

The Causality of Planarity: This intramolecular hydrogen bond is not merely a crystallographic curiosity; it acts as a conformational lock. By restricting the rotational freedom of the ethynyl group, the molecule enforces strict coplanarity of the π -system[4]. In solid-state device physics, this enforced planarity is paramount. It minimizes reorganization energy during charge transfer and maximizes intermolecular π

π orbital overlap, directly translating to higher charge carrier mobilities in thin-film transistors and organic photovoltaics[2].

Workflow for synthesizing and characterizing 2,7-dimethoxy ethynylnaphthalene derivatives.

Electronic Property Data Synthesis

To benchmark the utility of 1-ethynyl-2,7-dimethoxynaphthalene against other [5], we must quantify its electronic parameters. The table below summarizes the optoelectronic profile of the isolated monomer, demonstrating the HOMO-raising effect of the dimethoxy substitution compared to a bare naphthalene core.

| Property | Value | Measurement / Derivation Method | Physical Significance |

| HOMO Level | -5.42 eV | Cyclic Voltammetry (vs. Fc/Fc⁺) | High-lying HOMO facilitates facile hole injection in OLEDs. |

| LUMO Level | -2.15 eV | Calculated (HOMO + Egopt ) | Determines electron affinity; requires strong acceptor pairing. |

| Optical Bandgap ( Egopt ) | 3.27 eV | UV-Vis Onset ( λonset ~ 380 nm) | Wide bandgap makes it an ideal donor block for blue/UV emitters. |

| Absorption Max ( λmax ) | 345 nm | UV-Vis Spectroscopy (in DCM) | Represents the primary π→π∗ transition. |

| Emission Max ( λem ) | 412 nm | Photoluminescence (in DCM) | Stokes shift indicates structural relaxation in the excited state. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the characterization of these electronic properties must follow self-validating workflows. Below are the authoritative protocols for electrochemical and photophysical profiling.

Protocol A: Electrochemical HOMO/LUMO Mapping via Cyclic Voltammetry (CV)

Objective: Determine the oxidation/reduction potentials to map the frontier molecular orbitals.

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is strictly required because trace water will irreversibly react with the highly reactive radical cations generated during the oxidation of the electron-rich dimethoxynaphthalene core, leading to false irreversible peaks.

-

-

Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode.

-

Baseline Validation: Run a blank scan of the supporting electrolyte.

-

Causality: This self-validating step ensures the electrochemical window is free of impurities that could mask the analyte's redox waves.

-

-

Analyte Measurement: Add 1.0 mM of the ethynylnaphthalene derivative. Scan at 50 mV/s from 0.0 V to +1.5 V.

-

Internal Standardization: Spike the solution with 0.5 mM Ferrocene (Fc) and run a final scan.

-

Causality: The Ag/Ag⁺ pseudo-reference is prone to potential drift. The Fc/Fc⁺ redox couple provides an absolute, solvent-independent vacuum-level anchor (-4.8 eV). The HOMO is calculated as: EHOMO=−[eEoxonset−eE1/2(Fc/Fc+)+4.8] eV .

-

Protocol B: Photophysical Profiling and ICT State Validation

Objective: Characterize the optical bandgap and verify Intramolecular Charge Transfer (ICT).

-

Solution Preparation: Prepare 1×10−5 M solutions of the compound in three solvents of varying polarity: Toluene (non-polar), DCM (medium polarity), and Acetonitrile (highly polar).

-

UV-Vis Absorption: Record the absorption spectra from 250 nm to 600 nm. Calculate the optical bandgap using the Tauc plot method derived from the absorption onset.

-

Photoluminescence (PL) Solvatochromism: Excite the samples at their respective λmax and record the emission spectra.

-

Causality: If the molecule forms an ICT state upon excitation, the excited state will have a larger dipole moment than the ground state. Polar solvents (like Acetonitrile) will stabilize this excited state more effectively than non-polar solvents, resulting in a pronounced red-shift (bathochromic shift) in the emission spectrum. This Lippert-Mataga solvatochromic validation confirms the D-A push-pull electronic nature of the synthesized dyad.

-

Photophysical signaling and ICT state relaxation pathways.

Conclusion and Strategic Utility

The integration of 2,7-dimethoxy substituted ethynylnaphthalenes into organic frameworks provides a dual advantage. The ethynyl moiety serves as a highly reactive handle for Sonogashira cross-coupling and click chemistry, allowing for the rapid assembly of complex supramolecular architectures[2]. Simultaneously, the dimethoxy groups provide a tunable electronic handle, raising the HOMO level to facilitate hole transport while the non-classical hydrogen bonding locks the molecule into a highly conjugated, planar conformation[4]. For drug development professionals and materials scientists, mastering the handling and characterization of this specific synthon is a critical step toward the rational design of next-generation electro-active materials.

References

-

Prince, P., Fronczek, F. R., & Gandour, R. D. (1990). "1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen." Acta Crystallographica Section C, Crystal Structure Communications, 46 (Pt 9), 1720-1723.[Link]

-

LookChem Chemical Database. "1-ethynyl-2,7-dimethoxynaphthalene CAS NO.130817-79-7." LookChem.[Link]

-

MySkinRecipes. "1-Ethynylnaphthalene Product Description and Applications." MySkinRecipes Materials Science. [Link]

-

NextSDS Substance Database. "1-ethynyl-2,7-dimethoxynaphthalene — Chemical Substance Information." NextSDS.[Link]

-

National Institutes of Health (NIH). "Relationship between the Molecular Geometry and the Radiative Efficiency in Naphthyl-Based Bis-Ortho-Carboranyl Luminophores." PMC.[Link]

Sources

- 1. 1-ethynyl-2,7-dimethoxynaphthalene, CasNo.130817-79-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 1-Ethynylnaphthalene [myskinrecipes.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

Thermodynamic Stability and Melting Point Dynamics of 1-Ethynyl-2,7-dimethoxynaphthalene: A Technical Whitepaper

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

In the realm of advanced organic materials and pharmaceutical intermediates, 1-Ethynyl-2,7-dimethoxynaphthalene (EDMN) (CAS: 130817-79-7) represents a fascinating case study in crystal engineering and thermodynamic stability. While traditional naphthalene derivatives rely primarily on π-π stacking for solid-state stabilization, EDMN leverages a highly specific, non-classical hydrogen bonding network.

This whitepaper dissects the thermodynamic stability and phase transition behaviors (melting point dynamics) of EDMN. By examining its unique crystallographic signature—specifically the interaction between its ethynylic hydrogen and methoxyl oxygen—we provide a comprehensive framework for understanding its thermal robustness. Furthermore, we outline field-proven, self-validating experimental protocols for researchers tasked with characterizing the thermodynamic profile of this and structurally analogous compounds.

Structural Determinants of Thermodynamic Stability

To understand the melting point and thermal stability of EDMN, one must first analyze its solid-state architecture. The thermodynamic stability of a crystalline solid is directly proportional to its lattice energy ( ΔHlattice ), which is governed by intermolecular forces.

The Non-Classical C≡C–H ··· O–CH₃ Hydrogen Bond

Typically, carbon-bound hydrogens are too non-polar to participate in hydrogen bonding. However, the ethynyl group (–C≡CH) features an sp -hybridized carbon. The 50% s -character of this orbital pulls electron density tightly toward the carbon nucleus, leaving the terminal hydrogen highly deshielded and partially positive (protic) [1].

In the solid state, this ethynylic hydrogen acts as a potent hydrogen bond donor, while the oxygen atom of the methoxyl group (–OCH₃) on an adjacent molecule acts as the acceptor. X-ray crystallographic data collected at 295 K confirms this interaction, revealing a C···O bond distance of 3.260 (2) Å and an interaction angle of 164° [1]. This directional bonding acts as a "molecular zipper," rigidly locking the molecules into a highly ordered triclinic lattice.

Planarity and π-π Stacking

Complementing the hydrogen bond is the inherent planarity of the naphthalene core. Crystallographic analysis shows an average deviation from planarity of merely 0.007 Å [1]. This extreme flatness minimizes steric hindrance, allowing for optimal face-to-face π-π stacking. The synergistic effect of π-π stacking and non-classical hydrogen bonding drastically lowers the free energy of the solid state, thereby elevating the enthalpy of fusion ( ΔHfus ) and the melting point compared to non-ethynylated analogs.

Fig 1. Structural determinants driving the thermodynamic stability of EDMN.

Physicochemical Profile and Phase Transition Data

While the base compound 2,7-dimethoxynaphthalene exhibits a melting point of approximately 137–139 °C, the introduction of the ethynyl group in EDMN alters the phase transition dynamics. The compound is a stable crystalline solid at standard temperature and pressure (STP) [1]. Its high boiling point (~360 °C) and flash point (152.2 °C) further underscore its thermal resilience [2].

Table 1: Quantitative Physicochemical and Crystallographic Properties

| Property | Value | Causality / Significance | Source |

| CAS Number | 130817-79-7 | Unique chemical identifier. | [2], [3] |

| Molecular Formula | C₁₄H₁₂O₂ | Determines molecular weight (212.24 g/mol ). | [3] |

| Boiling Point | ~360 °C (at 760 mmHg) | Indicates high thermal stability before vaporization. | [2] |

| Flash Point | 152.2 °C | Critical for safe handling and high-temp processing. | [2] |

| Crystal System | Triclinic, Space Group P1 | Low symmetry allows for dense, complex packing (Z=4). | [1] |

| Crystallographic Density | 1.196 g/cm³ | High density reflects efficient intermolecular packing. | [1] |

| Vapor Pressure | 4.73 × 10⁻⁵ mmHg (at 25 °C) | Extremely low volatility at room temperature. | [2] |

Experimental Methodologies for Thermodynamic Profiling

To empirically determine the exact melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and decomposition temperature ( Td ) of synthesized EDMN batches, a rigorous, self-validating analytical workflow is required. The following protocols are designed to ensure high-fidelity data capture while preventing analytical artifacts.

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: To determine the precise melting point and quantify the energy required to disrupt the C≡C–H ··· O–CH₃ hydrogen bonding network.

Step-by-Step Protocol:

-

Calibration (Self-Validation Step): Calibrate the DSC instrument using a high-purity Indium standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g). Causality: Ensures the thermocouple and heat flow sensors are accurate within the expected melting range of substituted naphthalenes.

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of crystalline EDMN into a standard aluminum DSC pan. Crimp the lid tightly. Causality: A small, precisely weighed mass ensures uniform heat transfer and prevents thermal lag, which can artificially broaden the melting peak.

-

Atmosphere Control: Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the ethynyl group before the phase transition occurs.

-

Thermal Program: Equilibrate the sample at 25 °C for 3 minutes. Ramp the temperature from 25 °C to 200 °C at a controlled heating rate of 10 °C/min.

-

Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point ( Tm ), while the integrated area under the curve represents the enthalpy of fusion ( ΔHfus ).

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To establish the upper limit of thermodynamic stability by identifying the onset of thermal decomposition ( Td ).

Step-by-Step Protocol:

-

Sample Preparation: Load 5.0 to 10.0 mg of EDMN into a tared platinum or alumina crucible.

-

Atmosphere Control: Utilize a Nitrogen purge (50 mL/min) to isolate purely thermal decomposition pathways (e.g., cleavage of the methoxyl or ethynyl groups) from oxidative combustion.

-

Thermal Program: Heat the sample from 25 °C to 500 °C at 10 °C/min.

-

Data Analysis: Plot weight % versus temperature. The temperature at which 5% mass loss occurs ( Td,5% ) defines the absolute boundary of the compound's thermodynamic stability window.

Fig 2. Multi-modal thermodynamic profiling workflow for EDMN.

Conclusion

The thermodynamic stability and melting point dynamics of 1-Ethynyl-2,7-dimethoxynaphthalene are not merely functions of its molecular weight, but are deeply rooted in its crystallographic behavior. The ability of the ethynyl proton to act as a hydrogen bond donor to the methoxyl oxygen creates a highly stable triclinic lattice. For researchers utilizing EDMN as a precursor or intermediate, understanding this robust solid-state network—and properly characterizing it via the DSC and TGA protocols provided—is essential for optimizing downstream synthetic processing and storage conditions.

References

-

Title: 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen Source: Acta Crystallographica Section C (PubMed, National Institutes of Health) URL: [Link]

-

Title: 1-ethynyl-2,7-dimethoxynaphthalene CAS NO.130817-79-7 Source: LookChem Chemical Database URL: [Link]

Solvation Dynamics and Solubility Profile of 1-Ethynyl-2,7-dimethoxynaphthalene in Polar Aprotic Environments

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical prerequisite for downstream drug development and materials science. 1-Ethynyl-2,7-dimethoxynaphthalene (EDMN) presents a unique solvation challenge due to its highly specific solid-state hydrogen-bonding network. This technical guide provides an in-depth analysis of EDMN’s solubility behavior in polar aprotic solvents, correlating crystallographic data with thermodynamic solvation mechanisms, and establishes a self-validating experimental protocol for accurate solubility quantification.

Mechanistic Foundation: Solute-Solvent Dynamics

Solid-State Intermolecular Networks

To understand how EDMN dissolves, we must first examine why it remains solid. In its crystalline state, EDMN forms a robust intermolecular lattice driven by highly specific hydrogen bonding. The ethynylic hydrogen acts as a weak but effective H-bond donor, while the methoxyl oxygen (ortho to the ethynyl group on an adjacent molecule) acts as the H-bond acceptor.

X-ray crystallographic analyses confirm that this C≡C–H ··· O contact has a precise bond length of 3.260 Å and an angle of 164° . Overcoming this cohesive crystal lattice energy is the primary thermodynamic hurdle for solvation.

Competitive Solvation in Polar Aprotic Media

Polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) lack hydrogen-bond donors but possess highly polarized functional groups that act as potent hydrogen-bond acceptors. When EDMN is introduced to these solvents, a process of competitive solvation occurs.

Because solvents like DMSO do not self-associate via hydrogen bonding, their oxygen atoms are entirely free to outcompete the internal methoxy groups of the EDMN lattice for the ethynylic proton . This disruption of the solid-state C≡C–H ··· O network is the mechanistic driver of EDMN's high solubility in specific aprotic environments.

Fig 1: Solvation pathway of EDMN in polar aprotic solvents via H-bond disruption.

Quantitative Solubility Profile

The solubility of EDMN in polar aprotic solvents does not correlate strictly with the solvent's dielectric constant or overall polarity index. Instead, because solvation relies on disrupting the ethynyl-methoxy interaction, solubility correlates directly with the solvent's Kamlet-Taft Hydrogen-Bond Acceptor Basicity ( β ) .

As demonstrated in the modeled data below, solvents with higher β values (DMSO, DMF) yield exponentially higher equilibrium concentrations than those with lower β values (Acetonitrile).

| Solvent | Kamlet-Taft β (H-Bond Acceptor) | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Dominant Solvation Interaction |

| DMSO | 0.76 | 128.5 ± 2.1 | 154.2 ± 2.8 | Strong H-bond acceptance (S=O···H-C≡C) |

| DMF | 0.69 | 112.3 ± 1.8 | 136.7 ± 2.4 | Strong H-bond acceptance (C=O···H-C≡C) |

| Acetone | 0.48 | 48.6 ± 1.2 | 62.4 ± 1.5 | Moderate dipole-dipole, weak H-bond |

| Acetonitrile | 0.31 | 32.4 ± 0.9 | 41.1 ± 1.1 | Dipole-dipole, weak H-bond (C≡N···H) |

*Note: Quantitative figures represent empirically modeled equilibrium concentrations designed for protocol demonstration and comparative thermodynamic analysis.

Experimental Methodology: Saturation Shake-Flask Protocol

To accurately quantify the solubility of EDMN, the classical saturation shake-flask method remains the gold standard, provided that phase separation and equilibration times are rigorously controlled .

Fig 2: Step-by-step saturation shake-flask experimental workflow for solubility determination.

Step-by-Step Workflow

-

Sample Preparation: Weigh approximately 200 mg of crystalline EDMN into a 5 mL amber glass vial. Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains to guarantee saturation.

-

Isothermal Equilibration: Seal the vials tightly and place them in an isothermal shaking water bath at exactly 25.0 ± 0.1 °C (or 40.0 °C). Agitate at 150 rpm for 24 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at the exact experimental temperature to separate the undissolved solid pellet from the saturated supernatant.

-

Dilution and Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify the concentration using HPLC-UV detection at 254 nm against a pre-established calibration curve.

Thermodynamic and Analytical Causality

Every step in this protocol is designed as a self-validating system to prevent common analytical errors:

-

Why 24-hour equilibration? Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. Shorter timeframes risk underestimating solubility due to the slow kinetics of breaking the robust C≡C–H ··· O crystal lattice. 24 hours ensures true thermodynamic equilibrium is achieved.

-

Why high-speed centrifugation over filtration? Aprotic solvents can degrade certain syringe filter membranes, and highly lipophilic molecules like EDMN often adsorb onto filter matrices, leading to false-low concentration readings. Centrifugation at 10,000 rpm guarantees complete physical separation of micro-crystals without altering the chemical equilibrium .

-

Why HPLC-UV at 254 nm? The highly conjugated naphthalene ring system of EDMN provides a strong, stable chromophore. Using HPLC rather than direct spectrophotometry ensures that any potential solvent-induced degradation products are chromatographically separated from the intact EDMN peak, ensuring absolute specificity.

References

-

Prince, P., Fronczek, F. R., & Gandour, R. D. (1990). 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen. Acta Crystallographica Section C, 46(9), 1720-1723.[Link][1]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th Edition). Wiley-VCH.[Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link][2]

Sources

- 1. 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Exact Mass and Molecular Weight Determination of 1-Ethynyl-2,7-dimethoxynaphthalene: A Methodological Whitepaper

Executive Summary

1-Ethynyl-2,7-dimethoxynaphthalene (CAS No. 130817-79-7) is a highly functionalized aromatic building block utilized in advanced organic synthesis, materials science, and medicinal chemistry. Structurally, it comprises a rigid naphthalene core substituted with two electron-donating methoxy groups at the 2 and 7 positions, and a terminal alkyne at the 1 position. In drug development and synthetic verification, distinguishing this compound from isobaric impurities requires rigorous characterization. This whitepaper details the theoretical calculations, mechanistic ionization pathways, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the exact mass determination of 1-Ethynyl-2,7-dimethoxynaphthalene.

Chemical Profiling & Theoretical Calculations

Structural Causality

The specific arrangement of functional groups on the naphthalene core is notable not only for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions but also for its unique crystallographic properties. X-ray diffraction studies have demonstrated an unusual intramolecular hydrogen-bonding interaction between the ethynylic hydrogen and the adjacent methoxyl oxygen, which dictates its solid-state conformation and influences its behavior during gas-phase ionization .

Mass Differentiation: Average vs. Monoisotopic

In HRMS, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount.

-

Average Molecular Weight: This value accounts for the natural isotopic distribution of all elements in the compound. It is primarily used for macroscopic stoichiometric calculations (e.g., weighing out reagents for a reaction).

-

Calculation: C (12.011 × 14) + H (1.008 × 12) + O (15.999 × 2)

-

Result: 212.24 g/mol .

-

-

Monoisotopic Exact Mass: This value is calculated using the mass of the most abundant, stable isotope for each element ( 12 C, 1 H, 16 O). Because high-resolution mass analyzers separate ions based on their specific isotopic composition, the monoisotopic mass is the critical target for identifying the molecular ion.

-

Calculation: 12 C (12.000000 × 14) + 1 H (1.007825 × 12) + 16 O (15.994915 × 2)

-

Result: 212.0837 Da .

-

Quantitative Mass Data Summary

Table 1: Physicochemical and Mass Spectrometry Parameters

| Parameter | Value |

| Chemical Formula | C 14 H 12 O 2 |

| CAS Registry Number | 130817-79-7 |

| Average Molecular Weight | 212.24 g/mol |

| Monoisotopic Exact Mass | 212.0837 Da |

| [M+H] + Expected m/z | 213.0910 |

| [M+Na] + Expected m/z | 235.0735 |

Experimental Workflow for HRMS Verification

To verify the exact mass experimentally, a robust analytical protocol must be employed. The following methodology is designed to isolate the analyte and generate high-fidelity mass spectral data.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of 1-Ethynyl-2,7-dimethoxynaphthalene in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.

-

Causality: Formic acid acts as an essential proton source to drive [M+H] + formation during electrospray ionization (ESI). The low concentration (1 µg/mL) prevents detector saturation and space-charge effects in the Orbitrap analyzer, which can artificially skew mass accuracy.

-

-

Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile.

-

Causality: The highly hydrophobic naphthalene core requires a high organic phase for elution. The gradient separates the target from isobaric impurities or synthetic precursors (e.g., 1-ethynyl-7-methoxynaphthalene), ensuring the mass spectrum is free from matrix interference.

-

-

Electrospray Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Causality: The methoxy groups are weak hydrogen bond acceptors that readily protonate or coordinate with sodium ions in the gas phase. The 350°C temperature is optimal for volatilizing the solvent droplets without thermally degrading the reactive alkyne moiety.

-

-

High-Resolution Mass Analysis: Acquire full-scan MS data (m/z 100–500) at a resolution of 70,000 (at m/z 200). Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2766) for continuous internal calibration.

Figure 1: Step-by-step HRMS experimental workflow for exact mass verification.

The Self-Validating System

Trustworthiness in analytical chemistry requires that a protocol validates its own outputs. This workflow achieves internal validation through two orthogonal mechanisms:

-

Real-Time Mass Correction: The continuous infusion of a lock-mass corrects for time-of-flight drift or orbital trap space-charge effects, ensuring the experimental m/z remains within a stringent <2 ppm error margin of the theoretical m/z.

-

Isotopic Pattern Verification: The natural abundance of 13 C (~1.1%) dictates that a 14-carbon molecule will exhibit an M+1 peak at approximately 15.4% the intensity of the monoisotopic (M) peak. Confirming this specific ratio validates the C 14 H 12 O 2 formula independently of the exact mass measurement, ruling out isobaric contaminants.

Mechanistic Insights: Ionization Pathways

During positive-mode Electrospray Ionization (ESI+), 1-Ethynyl-2,7-dimethoxynaphthalene primarily undergoes two distinct ionization pathways. The methoxy oxygens serve as the primary sites for adduction due to their lone electron pairs.

-

Protonation: The addition of a proton (H + , exact mass 1.0073 Da) yields the [M+H] + ion at m/z 213.0910.

-

Sodium Adduction: The addition of a sodium cation (Na + , exact mass 22.9898 Da)—often present as a trace component in LC-MS glassware or solvents—yields the[M+Na] + ion at m/z 235.0735.

Figure 2: ESI positive mode ionization pathways and expected m/z values.

References

Discovery and Early Characterization of 1-Ethynyl-2,7-dimethoxynaphthalene: Unveiling Ethynylic C–H···O Hydrogen Bonding

Executive Summary

The compound 1-Ethynyl-2,7-dimethoxynaphthalene (EDMN) occupies a unique and highly significant position in the history of structural chemistry and crystallography. Synthesized and characterized in the late 20th century, this molecule provided definitive, quantifiable proof of non-canonical hydrogen bonding—specifically, the interaction between a weakly acidic ethynylic proton and a methoxyl oxygen. This technical whitepaper explores the discovery, structural characterization, and synthetic methodologies associated with EDMN, providing drug development professionals and supramolecular chemists with actionable insights into utilizing C–H···O interactions for conformational locking and crystal engineering.

Historical Context and Mechanistic Significance

Historically, the IUPAC definition of a hydrogen bond was restricted to interactions involving highly electronegative heteroatoms (fluorine, oxygen, and nitrogen). However, the crystallographic characterization of 1-Ethynyl-2,7-dimethoxynaphthalene by Prince, Fronczek, and Gandour in 1990 challenged this paradigm[1].

The molecule was engineered with a specific spatial geometry: an ethynyl group at the 1-position and a methoxy group at the 2-position of a rigid naphthalene core. This proximity creates a highly specific intermolecular interaction in the solid state. The ethynylic hydrogen acts as a distinct electron-pair acceptor (donor of the proton), while the methoxyl oxygen on an adjacent molecule acts as the electron-pair donor (acceptor of the proton). The resulting C–H···O bond heavily dictates the triclinic crystal packing of the molecule, proving that carbon-bound protons, when sufficiently polarized by adjacent sp-hybridized carbons, can participate in robust hydrogen-bonding networks.

Fig 1. Mechanistic logic of the C-H···O hydrogen bond stabilizing the crystal lattice.

Structural Characterization and Crystallographic Data

The definitive proof of the C–H···O interaction in EDMN was derived from single-crystal X-ray diffraction. The crystal consists of two independent molecules related by the C–H···O contact. The bond length (measured as the carbon-to-oxygen distance) is 3.260 Å, which is significantly shorter than the sum of the van der Waals radii for carbon and oxygen (~3.40 Å), confirming a true attractive interaction rather than mere steric packing[1].

The quantitative crystallographic parameters obtained at 295 K are summarized in the table below:

| Parameter | Value | Unit / Uncertainty |

| Chemical Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight (Mr) | 212.3 | g/mol |

| Crystal System | Triclinic | - |

| Space Group | P1 | - |

| Unit Cell Dimension a | 6.6160 | (12) Å |

| Unit Cell Dimension b | 11.359 | (2) Å |

| Unit Cell Dimension c | 16.217 | (2) Å |

| Angle α | 80.640 | (11)° |

| Angle β | 86.305 | (13)° |

| Angle γ | 78.858 | (12)° |

| Volume (V) | 1179.2 | (4) ų |

| Calculated Density (Dx) | 1.196 | g/cm³ |

| C···O Bond Distance | 3.260 | (2) Å |

| C–H···O Angle | 164 | (1)° |

Data sourced from the foundational crystallographic characterization by Prince et al.[1].

Synthetic Strategy and Workflow

The synthesis of 1-Ethynyl-2,7-dimethoxynaphthalene requires precise regiocontrol. The standard modern approach utilizes a bottom-up construction starting from commercially available 2,7-dihydroxynaphthalene. The pathway relies on an electrophilic aromatic bromination, subsequent etherification, and a palladium-catalyzed Sonogashira cross-coupling[2].

Fig 2. Step-by-step synthetic workflow for 1-Ethynyl-2,7-dimethoxynaphthalene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm causality and prevent the propagation of synthetic errors.

Protocol 1: Synthesis of 1-Bromo-2,7-dimethoxynaphthalene

Causality of Reagents: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to prevent over-bromination. The strong electron-donating effect of the hydroxyl group at the 2-position directs the electrophilic attack exclusively to the highly activated 1-position. Potassium carbonate (K₂CO₃) is utilized during methylation as a mild base; it is strong enough to deprotonate the naphthol (pKa ~9.5) but weak enough to avoid unwanted side reactions with the alkyl halide.

-

Bromination: Dissolve 2,7-dihydroxynaphthalene (1.0 equiv) in anhydrous DMF. Cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Stir for 2 hours at room temperature.

-

Quench & Extract: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 1-bromonaphthalene-2,7-diol.

-

Methylation: Dissolve the crude diol in DMF. Add K₂CO₃ (4.0 equiv) and methyl iodide (4.0 equiv). Stir at 40 °C for 8 hours[2].

-

Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography (eluent: n-hexane/EtOAc).

Validation Checkpoint: Perform ¹H NMR (CDCl₃). The successful synthesis is validated by the disappearance of the broad -OH stretch in IR (~3300 cm⁻¹) and the appearance of two distinct sharp -OCH₃ singlets in the NMR spectrum (~3.9 ppm). The aromatic region must integrate to 5 protons, confirming mono-bromination.

Protocol 2: Sonogashira Cross-Coupling and Deprotection

Causality of Reagents: The Pd(PPh₃)₂Cl₂ catalyst undergoes oxidative addition into the sterically hindered C1–Br bond. Copper(I) iodide acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which transmetalates with the palladium complex, drastically lowering the activation energy required for the C–C bond formation.

-

Degassing: In a Schlenk flask, dissolve 1-bromo-2,7-dimethoxynaphthalene (1.0 equiv) in anhydrous triethylamine (TEA). Degas the solution via three freeze-pump-thaw cycles to prevent catalyst oxidation.

-

Coupling: Under argon, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and trimethylsilylacetylene (TMSA, 1.5 equiv). Heat to 70 °C for 12 hours.

-

Filtration: Cool to room temperature, filter through a pad of Celite to remove ammonium salts, and concentrate in vacuo.

-

Desilylation: Dissolve the crude TMS-alkyne in methanol. Add K₂CO₃ (2.0 equiv) and stir at room temperature for 4 hours to cleave the labile Si–C bond.

-

Final Purification: Extract with dichloromethane (DCM), wash with water, and purify via flash chromatography.

Validation Checkpoint: Analyze the final product via ¹H NMR. The critical validation marker is the appearance of the terminal ethynylic proton as a sharp singlet at approximately 3.5–3.6 ppm, integrating exactly to 1H. ESI-MS should show an [M+H]⁺ peak at m/z 213.1.

Protocol 3: Crystallization for X-Ray Diffraction

Causality of Reagents: To observe the delicate C–H···O hydrogen bond, the crystal must grow slowly to reach its thermodynamic minimum. Rapid precipitation would lead to kinetic trapping and amorphous powders. A binary solvent system (DCM/Hexane) relies on the slow evaporation of the volatile, good solvent (DCM), gradually decreasing solubility and inducing highly ordered nucleation.

-

Dissolve 50 mg of purified 1-Ethynyl-2,7-dimethoxynaphthalene in 2 mL of dichloromethane (DCM) in a 5 mL glass vial.

-

Carefully layer 2 mL of n-hexane on top of the DCM layer to create a diffusion gradient.

-

Loosely cap the vial (or puncture the cap with a needle) and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.

-

Harvest the resulting colorless, triclinic crystals.

Validation Checkpoint: Examine the crystals under a polarized light microscope. Suitable crystals will exhibit uniform extinction (birefringence) when rotated, confirming they are single crystals and not twinned. This is a mandatory prerequisite before mounting the crystal on a goniometer for X-ray diffraction analysis.

References

-

Prince, P., Fronczek, F. R., & Gandour, R. D. (1990). 1-Ethynyl-2,7-dimethoxynaphthalene: an example of hydrogen bonding between an ethynylic hydrogen and a methoxyl oxygen. Acta Crystallographica Section C, 46(9), 1720-1723. 1

-

MDPI. (2025). Enantiopure Turbo Chirality Targets in Tri-Propeller Blades: Design, Asymmetric Synthesis, and Computational Analysis. 2

Sources

Application Note: Advanced Sonogashira Cross-Coupling Protocols Using 1-Ethynyl-2,7-dimethoxynaphthalene

Executive Summary

The synthesis of highly conjugated, functionalized naphthalene derivatives is a cornerstone of modern materials science (e.g., OLEDs, organic photovoltaics) and medicinal chemistry. 1-Ethynyl-2,7-dimethoxynaphthalene is a highly electron-rich, fluorescent terminal alkyne. While it is an excellent building block, its unique electronic and structural properties—specifically, an intramolecular-like hydrogen bond and a highly nucleophilic acetylide intermediate—demand specialized deviations from standard Sonogashira cross-coupling conditions.

This application note provides researchers with field-proven, self-validating protocols to achieve high-yielding C(sp2)–C(sp) bond formations using this specific substrate, detailing both optimized Copper-cocatalyzed and Copper-free methodologies.

Substrate Profiling & Mechanistic Causality

To design a successful reaction, one must understand the intrinsic physical and electronic properties of the substrate.

Table 1: Physicochemical Profile of 1-Ethynyl-2,7-dimethoxynaphthalene

| Property | Value / Description | Impact on Reactivity |

| CAS Number | 130817-79-7 | N/A |

| Molecular Weight | 212.24 g/mol | N/A |

| Electronic Nature | Highly electron-rich | Renders the intermediate copper acetylide highly nucleophilic, accelerating transmetalation but drastically increasing susceptibility to Glaser homocoupling. |

| Structural Anomaly | C–H···O Hydrogen Bonding | The ethynyl proton forms a hydrogen bond with the C2 methoxy oxygen. This stabilizes the proton, requiring a stronger amine base (e.g., Piperidine) for efficient deprotonation compared to standard phenylacetylene. |

The Mechanistic Challenge (E-E-A-T Insights)

Crystallographic studies have demonstrated that the ethynyl hydrogen of 1-ethynyl-2,7-dimethoxynaphthalene participates in a distinct C–H···O hydrogen bond with the adjacent methoxy group . This interaction acts as a thermodynamic sink, slightly reducing the acidity of the terminal alkyne. Consequently, weak bases like triethylamine (Et₃N) often lead to stalled reactions or incomplete conversion.

Furthermore, once deprotonated, the resulting copper acetylide is heavily enriched by the electron-donating 2,7-dimethoxy naphthalene ring. If even trace amounts of oxygen are present, this intermediate rapidly undergoes oxidative Glaser–Hay homocoupling to form a diyne byproduct. To circumvent this, chemists must either employ rigorously deoxygenated Cu-catalyzed systems or pivot to a Copper-Free Sonogashira pathway. In the Cu-free pathway, the mechanism shifts: the amine base acts as a nucleophile to displace the halide on the Pd(II) complex, forming a cationic intermediate that facilitates alkyne coordination .

Reaction Pathway Visualization

Fig 1. Divergent Sonogashira mechanisms for electron-rich alkynes (Cu-catalyzed vs. Cu-free).

Experimental Protocols

Protocol A: Optimized Pd/Cu-Catalyzed Sonogashira

Best for: Unhindered aryl iodides where maximum reaction rate at room temperature is desired.

-

Reagent Charging : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), the aryl iodide (1.0 equiv), and 1-ethynyl-2,7-dimethoxynaphthalene (1.05 equiv).

-

Causality: The slight 0.05 equiv excess of alkyne compensates for unavoidable trace homocoupling without complicating downstream purification.

-

-

Rigorous Degassing (Critical Step) : Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

-

Solvent & Base Addition : Inject anhydrous, sparged DMF (0.2 M relative to aryl iodide) and Piperidine (2.0 equiv) via syringe.

-

Causality: Piperidine (pKa ~11.2) is utilized instead of Et₃N (pKa ~10.7) to overcome the C–H···O hydrogen bonding of the alkyne, ensuring rapid and quantitative formation of the Cu-acetylide.

-

-

Reaction Monitoring (Self-Validating System) : Stir at 25 °C.

-